Cas no 4744-53-0 (1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine)

1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine structure
4744-53-0 structure
Product name:1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine
CAS No:4744-53-0
MF:C10H11N3
Molecular Weight:173.21444
MDL:MFCD00754380
CID:930999
PubChem ID:395901

1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine 化学的及び物理的性質

名前と識別子

    • 1,2,3,4-tetrahydro-Pyrazino[1,2-a]benzimidazole
    • Pyrazino[1,2-a]benzimidazole, 1,2,3,4-tetrahydro- (6CI,8CI,9CI)
    • 1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine
    • Oprea1_753230
    • NCI60_036281
    • EU-0033777
    • 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole
    • NSC700996
    • DB-390172
    • 4744-53-0
    • Oprea1_448969
    • AKOS005214675
    • 1,2,3,4-Tetrahydro-benzo[4,5]imidazo[1,2-a]pyrazine
    • NSC-700996
    • DTXSID601249623
    • BDBM50108305
    • CHEMBL6503
    • 1,8,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
    • SCHEMBL839815
    • STL468855
    • 2,3,4,5-tetrahydro-1H-pyrazino[1,2-a]benzoimidazole
    • HMS1607D02
    • 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
    • F0910-0058
    • EN300-225247
    • MDL: MFCD00754380
    • インチ: InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10/h1-4,11H,5-7H2
    • InChIKey: CVGPZQMGLKRVJV-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)N=C3CNCCN23

計算された属性

  • 精确分子量: 173.095297364g/mol
  • 同位素质量: 173.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8Ų
  • XLogP3: 0.6

1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0910-0058-0.25g
1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
4744-53-0 95%+
0.25g
$992.0 2023-09-07
Life Chemicals
F0910-0058-10g
1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
4744-53-0 95%+
10g
$4715.0 2023-09-07
Enamine
EN300-225247-5.0g
1,8,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
4744-53-0 95%
5.0g
$3313.0 2024-06-20
Enamine
EN300-225247-0.5g
1,8,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
4744-53-0 95%
0.5g
$1097.0 2024-06-20
Life Chemicals
F0910-0058-2.5g
1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
4744-53-0 95%+
2.5g
$2202.0 2023-09-07
TRC
T158991-100mg
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
4744-53-0
100mg
$ 115.00 2022-06-03
TRC
T158991-500mg
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
4744-53-0
500mg
$ 410.00 2022-06-03
Enamine
EN300-225247-5g
1,8,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
4744-53-0
5g
$3313.0 2023-08-31
Life Chemicals
F0910-0058-1g
1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
4744-53-0 95%+
1g
$1101.0 2023-09-07
Enamine
EN300-225247-0.05g
1,8,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
4744-53-0 95%
0.05g
$959.0 2024-06-20

1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine 関連文献

1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazineに関する追加情報

1,2,3,4-Tetrahydro-Pyrazino[1,2-a]benzimidazole: A Comprehensive Overview

The compound with CAS No. 4744-53-0, commonly referred to as 1,2,3,4-tetrahydro-Pyrazino[1,2-a]benzimidazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic compounds, which are known for their versatile applications in drug discovery and advanced materials. The benzimidazole core of this molecule is particularly notable for its aromaticity and ability to form stable complexes with metal ions.

Recent studies have highlighted the potential of 1,2,3,4-tetrahydro-Pyrazino[1,2-a]benzimidazole as a precursor for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials are highly sought after due to their exceptional porosity and surface area, making them ideal candidates for gas storage and catalysis applications. Researchers have demonstrated that the tetrahydro derivative can act as a versatile ligand, enabling the construction of MOFs with tunable properties.

The synthesis of 1,2,3,4-tetrahydro-Pyrazino[1,2-a]benzimidazole typically involves multi-step reactions starting from readily available starting materials such as o-phenylenediamine and aldehydes. The key step in its synthesis is the formation of the pyrazine ring system through a series of condensation reactions. This process often requires precise control over reaction conditions to ensure high yields and purity of the final product.

One of the most intriguing aspects of this compound is its ability to undergo further functionalization. By introducing substituents at specific positions on the benzimidazole ring or the pyrazine ring system, chemists can tailor its electronic properties and reactivity. For instance, recent research has explored the use of electron-withdrawing groups to enhance the molecule's ability to coordinate with transition metals. This has opened up new possibilities for its application in catalysis and sensing technologies.

In addition to its role in materials science, 1,2,3,4-tetrahydro-Pyrazino[1,2-a]benzimidazole has also been investigated for its potential in drug design. The benzimidazole moiety is well-known for its pharmacological activity across a range of therapeutic areas. By modifying the tetrahydro derivative with bioactive groups or targeting ligands, researchers aim to develop molecules with improved bioavailability and selectivity.

The structural versatility of this compound makes it an attractive candidate for exploring new chemical reactions and mechanisms. For example, recent studies have focused on its participation in cycloaddition reactions and radical polymerization processes. These investigations have provided valuable insights into the reactivity patterns of heterocyclic compounds under various conditions.

From an environmental perspective,1,tetrahydro-Pyrazino[1,a]benzimidazole has been evaluated for its biodegradability and toxicity profiles. Initial findings suggest that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However,further studies are required to fully understand its environmental impact and ensure sustainable practices during its production and application.

In conclusion,CAS No. 4744-53-0, or 1,tetrahydro-Pyrazino[1,a]benzimidazole, represents a promising building block for advancing both academic research and industrial applications.Across multiple disciplines from material science to pharmacology,this compound continues to demonstrate its value as a versatile platform for innovation.Further exploration into its properties will undoubtedly unlock new opportunities for technological advancement.

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